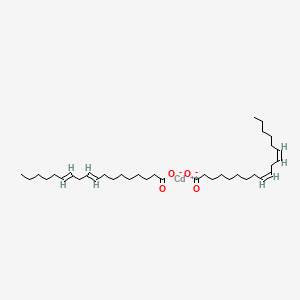

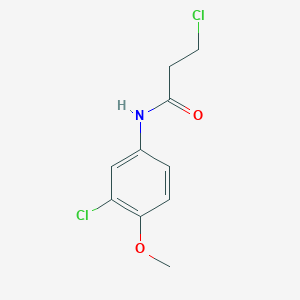

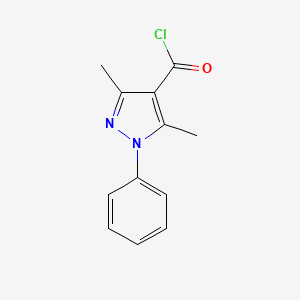

4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Vue d'ensemble

Description

The compound “4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is a benzodiazepine derivative with a methoxyphenyl group at the 4-position . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the conformer analysis of isomer structures of para-, meta-, and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, was characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Applications De Recherche Scientifique

Synthesis and Characterization

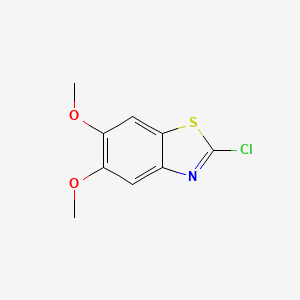

- Synthesis of 1,5-Benzothiazepines : A study discussed the synthesis of 8-Substituted-2,5-dihydro-2-(4-N-dimethylaminophenyl)-4-(4-methoxyphenyl)-1,5-benzothiazepines, including characterization using elemental analysis, IR, 1H NMR, and mass spectral studies (Pant et al., 1998).

Pharmacological Research

- Diltiazem Synthesis : Research on the resolution of a 3-(4-methoxyphenyl)glycidic acid ester led to the synthesis of diltiazem, a 1,5-benzothiazepine derivative, indicating its significance in pharmacological synthesis (Yamada et al., 1998).

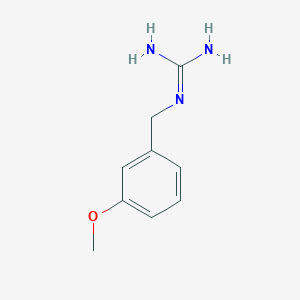

- Anxiolytics Development : A study synthesized various heterocyclic carboxylic esters, including compounds related to 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine, as potential anxiolytics with reduced sedative effects (Clements-Jewery et al., 1988).

Chemical Analysis and Structural Studies

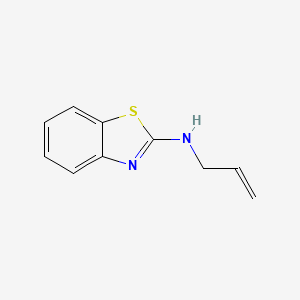

- Mechanism and Stereochemistry : Research focused on the synthesis and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, revealing insights into the formation mechanisms of these compounds (Wang et al., 2001).

Other Applications

- Antibacterial Evaluation : A study evaluated the antibacterial properties of 8-Substituted-2,3-Dihydro-4-(2,4-Dihydroxyphenyl)-2-(4-Methoxyphenyl)-1,5-Benzothiazepines, highlighting the compound's relevance in antibacterial research (Bairwa & Sharma, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with receptors such as theserotonin transporter and alpha-adrenergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, cognition, and physiological processes.

Mode of Action

For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways involvingserotonin and norepinephrine . These neurotransmitters are involved in numerous physiological processes, including mood regulation, sleep, and the body’s response to stress.

Pharmacokinetics

For instance, 4-Methoxyamphetamine is known to be a potent and selective serotonin releasing agent . More research is needed to determine the specific ADME properties of this compound.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the safety data sheet for 4-Methoxyphenol indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and has long-lasting effects on aquatic life .

Orientations Futures

The future directions of research involving similar compounds have been suggested. For instance, slow-releasing H2S donor, GYY4137, and other phosphorothioate-based H2S donors are potent tools to study the biological functions of H2S. More work needs to be performed on these new compounds to unravel the mechanisms behind H2S release and pace of its discharge, as well as to define the effects of by-products of donors after H2S liberation .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBSMRWHLYTOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443807 | |

| Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283610-65-1 | |

| Record name | 4-(4-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7AS)-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1624170.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1624174.png)

![Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1624177.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-guanidine](/img/structure/B1624181.png)

![Methyl 2-[cinnamylideneamino]benzoate](/img/structure/B1624191.png)